The Structural and Synthetic Architecture of 1-(Pyridin-2-yl)imidazolidin-2-one
The Structural and Synthetic Architecture of 1-(Pyridin-2-yl)imidazolidin-2-one
Executive Summary
In modern medicinal chemistry and rational drug design, the strategic incorporation of rigidified heterocycles is paramount for optimizing pharmacokinetic profiles and target binding affinity. 1-(Pyridin-2-yl)imidazolidin-2-one (CAS: 53159-76-5) is a highly specialized bicyclic building block consisting of a pyridine ring covalently linked to a cyclic urea (imidazolidin-2-one)[1][2].
This technical guide deconstructs the structural topology, physicochemical properties, and synthetic methodologies of 1-(Pyridin-2-yl)imidazolidin-2-one. By acting as a conformationally restricted bioisostere and a potent hydrogen-bond vector, this scaffold is frequently deployed in the development of receptor tyrosine kinase (RTK) inhibitors and advanced neuropharmacological agents[3].
Molecular Architecture & Structural Analysis
The structural integrity of 1-(Pyridin-2-yl)imidazolidin-2-one relies on the fusion of two distinct pharmacophoric domains via a C–N single bond.
-
The Pyridin-2-yl Motif: A six-membered aromatic heterocycle containing a single nitrogen atom. The attachment at the C2 position places the pyridine nitrogen in close spatial proximity to the urea linkage, enabling potential bidentate metal chelation or localized dipole-dipole interactions.
-
The Imidazolidin-2-one Motif: A five-membered, saturated cyclic urea. Unlike linear ureas, the cyclic nature of imidazolidin-2-one locks the amide bonds in a cis-conformation. This rigidity restricts the rotational degrees of freedom, minimizing the entropic penalty upon binding to a target protein's active site.
The covalent linkage occurs between the C2 carbon of the pyridine ring and the N1 nitrogen of the imidazolidin-2-one ring. This creates a highly polarized axis where the electron-withdrawing nature of the pyridine ring modulates the nucleophilicity of the adjacent urea nitrogen.
Molecular topology of 1-(Pyridin-2-yl)imidazolidin-2-one highlighting the C-N linkage.
Physicochemical Properties & Quantitative Data
Understanding the physicochemical profile is critical for predicting the molecule's behavior in biological systems and organic solvents. The presence of the cyclic urea provides a strong hydrogen-bond acceptor (the carbonyl oxygen) and a hydrogen-bond donor (the N3' secondary amine), which are vital for hinge-binding in kinase domains[3].
| Property | Value | Scientific Implication |
| IUPAC Name | 1-(pyridin-2-yl)imidazolidin-2-one | Standardized nomenclature for structural identification. |
| CAS Registry Number | 53159-76-5 | Unique identifier for chemical sourcing[1]. |
| Molecular Formula | C8H9N3O | Indicates a high nitrogen-to-carbon ratio, typical of modern CNS drugs. |
| Molecular Weight | 163.18 g/mol | Low molecular weight; excellent lead-like properties (Rule of 5 compliant). |
| Hydrogen Bond Donors | 1 | The N3' proton is available for critical target interactions. |
| Hydrogen Bond Acceptors | 3 | Pyridine nitrogen, urea nitrogen (N1'), and carbonyl oxygen. |
| Topological Polar Surface Area (TPSA) | ~45.2 Ų | Highly favorable for blood-brain barrier (BBB) penetration. |
Synthetic Methodology: The Goldberg C-N Cross-Coupling
The most efficient and scalable method to synthesize 1-(Pyridin-2-yl)imidazolidin-2-one is via a Transition-Metal-Catalyzed N-Arylation, specifically the Goldberg reaction (Copper catalysis) or the Buchwald-Hartwig amination (Palladium catalysis)[4].
Because imidazolidin-2-one is a poor nucleophile due to the delocalization of the nitrogen lone pair into the carbonyl group, traditional S_NAr (nucleophilic aromatic substitution) is often ineffective unless the pyridine ring is highly activated. Therefore, catalytic cross-coupling using 2-bromopyridine is the industry standard[3][4].
Experimental Protocol (Self-Validating Workflow)
Objective: Synthesize 1-(Pyridin-2-yl)imidazolidin-2-one via Cu-catalyzed N-arylation.
-
Causality of Reagents: Copper(I) iodide (CuI) serves as the catalyst pre-catalyst. 1,10-phenanthroline is used as a bidentate ligand to solubilize the Cu(I) species and prevent its disproportionation or oxidation. Potassium phosphate ( K3PO4 ) acts as a mild base to deprotonate the imidazolidin-2-one without causing side reactions.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add imidazolidin-2-one (1.2 mmol, 1.2 equiv), CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.10 mmol, 10 mol%), and anhydrous K3PO4 (2.0 mmol, 2.0 equiv).
-
Atmospheric Control: Evacuate the flask and backfill with dry Argon three times. Causality: Cu(I) is highly susceptible to oxidation into catalytically inactive Cu(II) in the presence of atmospheric oxygen.
-
Reagent Addition: Add 2-bromopyridine (1.0 mmol, 1.0 equiv) followed by anhydrous 1,4-dioxane (5.0 mL) via syringe.
-
Thermal Activation: Heat the reaction mixture to 110 °C under vigorous stirring for 16 hours. Causality: Elevated temperatures are required to overcome the high activation energy barrier of the oxidative addition of the C-Br bond to the Cu(I) center.
-
Validation Checkpoint 1 (In-Process): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the 2-bromopyridine spot and the emergence of a highly UV-active lower-Rf spot indicates conversion.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the insoluble copper salts and phosphate byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0-5% MeOH in DCM).
-
Validation Checkpoint 2 (Final Verification): Analyze the purified product via LC-MS and 1H NMR.
-
Self-Validation Metric: The mass spectrum must show an [M+H]+ peak at m/z 164.1. The 1H NMR spectrum must exhibit a characteristic downfield doublet at ~8.3 ppm corresponding to the pyridine α -proton, and two distinct multiplets between 3.5–4.0 ppm corresponding to the ethylene bridge of the imidazolidinone ring.
-
Catalytic cycle and workflow for the synthesis of 1-(Pyridin-2-yl)imidazolidin-2-one.
Medicinal Chemistry & Biological Applications
In drug discovery, the 1-(pyridin-2-yl)imidazolidin-2-one motif is highly valued as a hinge-binding pharmacophore.
When designing inhibitors for Receptor Tyrosine Kinases (RTKs), the ATP-binding pocket requires specific hydrogen bond donor-acceptor pairings to mimic the binding of adenine[3].
-
The Acceptor: The nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor, interacting with the backbone amide NH of the kinase hinge region.
-
The Donor/Acceptor: The imidazolidin-2-one ring provides secondary interactions. The carbonyl oxygen can accept a hydrogen bond from a solvent water molecule or a conserved lysine residue, while the NH group can act as a donor to the backbone carbonyl of the hinge.
Furthermore, the rigid cis-amide geometry of the imidazolidin-2-one ring forces the molecule into a predictable trajectory, allowing medicinal chemists to append functional groups at the N3' position to probe the hydrophobic pockets (e.g., the DFG-out allosteric site) of the kinase enzyme.
References
-
Comins, Daniel L., et al. "A Mild Method for the Formation and in Situ Reaction of Imidoyl Chlorides: Conversion of Pyridine-1-oxides to 2-Aminopyridine Amides." ResearchGate. URL:[Link]
- Google Patents. "US8796244B2 - Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases." Google Patents.
